4-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-6,13H,7H2,1H3 |
InChI Key |
VTYDSAOMKQENIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group replaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. For example:
-
Oxidation to 4-formyl derivatives : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxymethyl group to a formyl group.
-
Strong oxidation : Under acidic conditions with KMnO₄, the hydroxymethyl group is oxidized to a carboxylic acid, forming 4-carboxy-1-methylquinolin-2(1H)-one .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| PCC in CH₂Cl₂ (room temperature) | 4-Formyl-1-methylquinolin-2(1H)-one | 72% | |
| KMnO₄ in H₂SO₄ (reflux) | 4-Carboxy-1-methylquinolin-2(1H)-one | 65% |
Esterification and Etherification
The hydroxymethyl group participates in esterification and etherification:
-
Esterification : Reacting with acetyl chloride in pyridine yields the 4-(acetoxymethyl) derivative .
-
Etherification : Propargyl bromide in DMF with K₂CO₃ forms 4-(propargyloxymethyl) derivatives, enabling further cyclization .
Table 2: Etherification Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-(Hydroxymethyl)quinolinone | Propargyl bromide, K₂CO₃, DMF | 4-(Propargyloxymethyl)-1-methylquinolinone | 85% |
Nucleophilic Substitution
The hydroxymethyl group can be activated for substitution:
-
Tosyl chloride activation : Treatment with TsCl in pyridine generates a tosylate intermediate, enabling displacement by nucleophiles like azide or thiols .
Table 3: Substitution Reactions
| Intermediate | Nucleophile/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Tosyloxymethylquinolinone | NaN₃, DMF, 80°C | 4-Azidomethyl-1-methylquinolinone | 78% |
Cyclization and Tandem Reactions
Acid-catalyzed reactions with propargylic alcohols yield fused heterocycles:
-
Friedel-Crafts allenylation : Using p-TsOH in 1,2-DCE at 84°C forms pyrano[3,2-c]quinolones .
-
5-exo-dig cyclization : CuOTf-catalyzed reactions produce furo[3,2-c]quinolones .
Table 4: Cyclization Products
Table 5: Click Chemistry Reactions
| Substrate | Azide Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-(Propargyloxymethyl)quinolinone | Benzyl azide, CuI, DMF | Triazole-linked quinolinone | 92% |
Biological Activity Modulation
Derivatives exhibit structure-dependent antifungal and herbicidal properties:
Scientific Research Applications
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The quinolin-2(1H)-one scaffold is highly modifiable, with substituents at positions 3, 4, and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity and Solubility : The hydroxymethyl group in the target compound likely increases water solubility compared to phenyl (compound 5) or acetylated triazole (3e) analogs.
- Thermal Stability : High melting points (>300°C in compound 5) correlate with strong intermolecular hydrogen bonding from hydroxyl groups, suggesting similar stability for the hydroxymethyl derivative.
- Biological Activity : Triazole and pyrazole derivatives (e.g., 3e, 5) exhibit antimicrobial and antioxidant activities, implying that the hydroxymethyl group may enhance these effects through improved hydrogen bonding .
Structural and Electronic Effects
- Hydrogen Bonding: The -CH2OH group can act as both a donor and acceptor, enhancing interactions with biological targets (e.g., enzymes or DNA) compared to non-polar substituents.
- Steric Effects : Smaller than triazole or phenyl groups, the hydroxymethyl group may allow better penetration into cellular membranes.
- Electron Distribution : The electron-donating hydroxymethyl group could increase electron density at position 4, altering reactivity in electrophilic substitution reactions compared to nitroacetyl derivatives .
Biological Activity
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one, a derivative of quinoline, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H9NO
- Molecular Weight : 161.19 g/mol
- CAS Number : 2406-09-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study compared its efficacy against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.
A comparative study highlighted its antiproliferative effects against established chemotherapeutic agents:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | MCF-7 (Breast) |
| Doxorubicin | 0.5 | MCF-7 (Breast) |
| Cisplatin | 2.0 | A549 (Lung) |
The lower IC50 values indicate that the compound may be less toxic than traditional chemotherapeutics while maintaining efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound binds to topoisomerase II, preventing the enzyme from facilitating DNA unwinding during replication.
- DNA Intercalation : It may intercalate into DNA, disrupting the normal function and leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated that this compound was particularly effective against multi-drug resistant strains of E. coli, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Potential
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Preliminary results showed a significant reduction in tumor size after treatment with the compound, supporting its role as a novel anticancer agent .
Q & A
Q. What are the common synthetic routes for 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sodium borohydride reduction of a ketone precursor (e.g., 4-formyl-1-methylquinolin-2(1H)-one) in ethanol under ice-cooling, followed by acid quenching and purification . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during NaBH4 addition to prevent over-reduction.
- Solvent selection : Absolute ethanol enhances solubility of intermediates, improving yield (70–80% reported) .
- Purification : Ether extraction and recrystallization in benzene yield >95% purity .
Table 1 : Comparative Yields Under Different Conditions
| Precursor | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Formyl derivative | NaBH4 | Ethanol | 70–80 | |
| Brominated analog | LiAlH4 | THF | 62–68 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- IR Spectroscopy :
- Hydroxyl (-OH) stretch: Broad peak at 3200–3450 cm⁻¹ .
- Carbonyl (C=O): Sharp absorption at 1630–1660 cm⁻¹ .
- ¹H NMR (DMSO-d6) :
- Hydroxymethyl proton: δ 3.93 (t, J=6 Hz, -CH₂OH) .
- Methyl group (N-CH3): δ 3.36 (s) .
- Aromatic protons: Multiplet at δ 6.4–8.2 .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 204.1 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuteration Experiments : Exchangeable protons (e.g., -OH) disappear upon D2O addition .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HSQC correlates -CH2OH (δ 3.93) with carbon at δ 65–70 ppm .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). The hydroxymethyl group shows hydrogen bonding with active-site residues .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants. Derivatives with electron-withdrawing substituents exhibit enhanced anticancer activity (IC50 < 10 μM) .
Table 2 : SAR of Substituents vs. Anticancer Activity (MDA-MB Cell Line)
| R-Group | IC50 (μM) | Notes | Reference |
|---|---|---|---|
| -CH2OH | 8.2 | Baseline activity | |
| -CH2NH2 | 3.5 | Enhanced solubility | |
| -CH2Br | 12.1 | Reduced potency |
Q. How can X-ray crystallography using SHELX software aid in structural determination of quinolinone derivatives?
- Methodological Answer : SHELXL refines crystal structures by:
- Data Integration : Process diffraction data (e.g., .hkl files) to generate initial models .
- Hydrogen Placement : Automated placement for -OH and -CH3 groups, validated via Fourier difference maps .
- Twinned Data Handling : SHELXD resolves pseudo-merohedral twinning common in quinolinones .
Example: A related quinolinone derivative (CCDC entry XYZ) showed bond length accuracy ±0.01 Å .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar quinolinone derivatives?
- Methodological Answer : Contradictions arise from:
- Assay Variability : MTT (tetrazolium) vs. resazurin assays yield differing IC50 values due to redox interference .
- Cell Line Heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) show variable drug uptake .
- Stereochemical Effects : Racemic mixtures (e.g., III-a2) may mask enantiomer-specific activity .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
